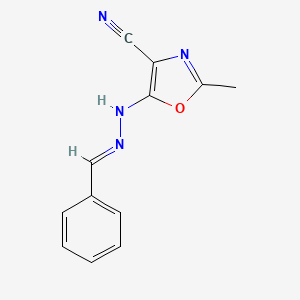

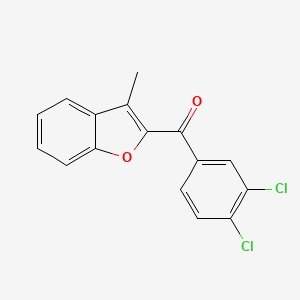

![molecular formula C16H13FN2O3S B2754319 5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1111983-54-0](/img/structure/B2754319.png)

5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

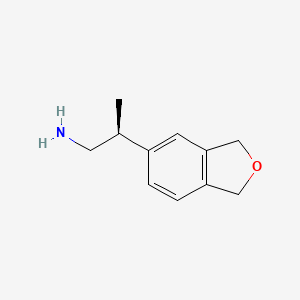

The compound “5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a sulfonyl group attached to a fluorophenyl group, and a methyl group attached to another phenyl group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the sulfonyl group, and the phenyl rings . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The oxadiazole ring is known to participate in various chemical reactions, often acting as a bioisostere for other functional groups . The sulfonyl group can also participate in various reactions, particularly those involving nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial and Plant Resistance Enhancement

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight, caused by Xanthomonas oryzae pv. oryzae. Notably, a specific sulfone derivative showcased superior antibacterial efficacy compared to commercial agents. This compound not only inhibited bacterial growth but also stimulated plant defense mechanisms, including the enhancement of superoxide dismutase and peroxidase activities. Additionally, it improved chlorophyll content and reduced malondialdehyde levels in rice, indicating a protective effect against oxidative damage caused by bacterial infection. The compound also suppressed the production of extracellular polysaccharide, a critical factor in bacterial virulence, by downregulating related gene expressions, suggesting a comprehensive protective role against bacterial leaf blight in rice (Li Shi et al., 2015).

Fluorescent Probes in Medicine and Biology

The solvatofluorochromic properties of certain 1,3,4-oxadiazole derivatives, particularly those containing sulfonyl fluoride groups, have been explored for potential applications as fluorescent probes in medical and biological research. These compounds exhibit strong fluorescence in the near ultraviolet and violet spectral ranges, with significant solvatochromic effects, especially in derivatives with electron-donating groups. This property makes them suitable for use as fluorescent probes, providing valuable tools for the visualization and study of various biological processes (A. Doroshenko et al., 1997).

Antimicrobial and Antitubercular Potential

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds could serve as potential agents against microbial infections, including tuberculosis. Some compounds exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus, as well as antitubercular efficacy against Mycobacterium tuberculosis, indicating their potential as leads for developing new antimicrobial and antitubercular drugs (Ramesh M. Shingare et al., 2022).

Plant Protection Against Bacterial Wilt

Sulfone derivatives with 1,3,4-oxadiazole moieties have also shown promising in vitro antibacterial bioactivities against tobacco bacterial wilt, a disease caused by Ralstonia solanacearum. Certain compounds significantly inhibited the mycelial growth of the pathogen, offering potential as novel bactericides for plant protection. Field trials demonstrated the effectiveness of these compounds in controlling bacterial wilt, surpassing the efficacy of commercial bactericides. This research opens avenues for developing plant-protective agents based on sulfone derivatives containing 1,3,4-oxadiazole moieties (Weiming Xu et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-11-2-4-12(5-3-11)16-18-15(22-19-16)10-23(20,21)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZNZJSNGOZLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2754236.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2754237.png)

![6-(2,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754244.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2754252.png)